Saikosaponin E

Übersicht

Beschreibung

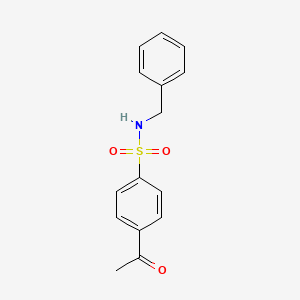

Saikosaponin E is a triterpenoid saponin compound primarily isolated from the roots of Bupleurum species, particularly Bupleurum chinense and Bupleurum scorzonerifolium . This compound is part of a larger group of saikosaponins, which are known for their significant biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects .

Wirkmechanismus

Target of Action

Saikosaponin E, a major biologically active triterpenoid, usually as glucosides, isolated from Traditional Chinese Medicines (TCM), has been found to have significant anti-Hepatitis B Virus (HBV) effects . The primary targets of this compound are the host and/or viral genes involved in HBV replication . In addition, this compound has been shown to interact with human Interleukin-6 receptor (IL6), human Janus Kinase-3 (JAK3), and dehydrogenase domain of Cylindrospermum stagnale NADPH–oxidase 5 (NOX5) .

Mode of Action

This compound exerts its anti-HBV effects by influencing the expression and function of host and/or viral genes . This differs from the mechanism of action of nucleoside analogues . Molecular docking and molecular dynamics simulation studies revealed that this compound has good docking and molecular dynamics profiles when interacting with its targets .

Biochemical Pathways

This compound affects several biochemical pathways. It exerts its anti-HBV effects by influencing the expression and function of host and/or viral genes . This results in the inhibition of HBsAg and HBV RNA levels in vitro . The exact biochemical pathways and their downstream effects affected by this compound require further study.

Pharmacokinetics

The solubility of this compound, which is pivotal in dictating its pharmacokinetic profiles, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) processes within the body .

Result of Action

This compound markedly inhibits HBsAg and HBV RNA levels in vitro, indicating that this compound is a potent anti-HBV metabolite . The in vivo anti-HBV effects of this compound and its underlying mechanisms require further study .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the multicomponent nature of TCM makes it difficult to select representative indicators for pharmacokinetic studies . Future directions should focus on novel this compound compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability . The exact environmental factors influencing the action of this compound require further study.

Biochemische Analyse

Biochemical Properties

Saikosaponin E interacts with several enzymes and proteins. For instance, it interacts with the proteins CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1); both of these enzymes play a major role in cell homeostasis and DNA damage during infection . The nature of these interactions suggests a possible improvement in immune response toward COVID-19 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it suppresses the protein phosphorylation of VEGFR2 and the downstream protein kinase including PLCγ1, FAK, Src, and Akt .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and also affects metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Saikosaponinen, einschließlich Saikosaponin E, umfasst komplexe chemische Prozesse aufgrund ihrer komplizierten Strukturen. Ein gängiger Ansatz beinhaltet die Herstellung der Aglykone aus Oleanolsäure, gefolgt von regioselektiver Glykosylierung, um das β-(1→3)-verknüpfte Disaccharidfragment zu konstruieren . Effiziente Gold(I)-katalysierte Glykosylierung wird dann verwendet, um die Glykane an die Aglykone zu installieren .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus den Wurzeln von Bupleurum-Arten. Der Prozess umfasst Extraktion, Anreicherung und Reinigung, um nicht-saikosaponinhaltige Komponenten zu entfernen und die Nachweisgenauigkeit zu verbessern . Fortschrittliche Techniken wie UPLC-PDA-Q/TOF-MS werden für die systematische Charakterisierung und Identifizierung von Saikosaponinen eingesetzt .

Analyse Chemischer Reaktionen

Reaktionstypen: Saikosaponin E durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um seine Struktur zu modifizieren und seine biologischen Aktivitäten zu verbessern.

Gängige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um Carbonylgruppen zu Alkoholen zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

Saikosaponin E hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es hat sich als vielversprechend in der Behandlung von Lebererkrankungen, Entzündungen und Krebs erwiesen.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Entzündungshemmend: Es hemmt die Aktivierung des NF-κB-Signalwegs, wodurch die Produktion von proinflammatorischen Zytokinen reduziert wird.

Antitumoral: this compound induziert Apoptose in Krebszellen durch Aktivierung von Caspase-Signalwegen und Hemmung des PI3K/Akt-Signalwegs.

Leberschutzend: Es schützt Leberzellen, indem es oxidativen Stress reduziert und die Aktivierung von Hepatischen Sternzellen hemmt.

Vergleich Mit ähnlichen Verbindungen

Saikosaponin E wird mit anderen Saikosaponinen wie Saikosaponin A, Saikosaponin D und Saikosaponin C verglichen:

Saikosaponin D: Zeigt potente antitumorale Wirkungen und ist strukturell ähnlich zu this compound, mit Unterschieden in den Glykosid-Moietäten.

Saikosaponin C: Hat leberschützende Eigenschaften und wird zur Behandlung von Lebererkrankungen eingesetzt, ähnlich wie this compound.

Einzigartigkeit: this compound ist einzigartig aufgrund seines ausgewogenen Profils an entzündungshemmenden, antitumoralen und leberschützenden Aktivitäten. Seine Fähigkeit, mehrere Signalwege zu modulieren, macht es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen .

Eigenschaften

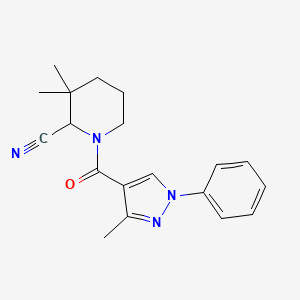

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O12/c1-21-28(45)33(54-34-31(48)30(47)29(46)22(19-43)52-34)32(49)35(51-21)53-27-11-12-38(6)23(37(27,4)5)9-13-39(7)24(38)10-14-42-25-17-36(2,3)15-16-41(25,20-50-42)26(44)18-40(39,42)8/h10,14,21-35,43-49H,9,11-13,15-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,38+,39-,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGDHYQRJRGMDG-CYMACDCKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604638.png)

![3-[(3,4-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2604642.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2604644.png)

![4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2604647.png)

![[2-(N-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2604648.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2604657.png)